methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a methylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate, also known as methyl 1-methylsulfonylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
One-carbon metabolism, which is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides, could be a potential pathway influenced by this compound .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles of similar compounds have been studied .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxylate Group: The carboxylate group is introduced at the 2-position of the indole ring. This can be done through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Methylation: The methyl group is introduced at the 1-position of the indole ring through a methylation reaction using methyl iodide or dimethyl sulfate.
Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This can be achieved through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 1-(ethylsulfonyl)-1H-indole-2-carboxylate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group. This difference can affect the compound’s reactivity and biological activity.
Methyl 1-(methylthio)-1H-indole-2-carboxylate: Contains a methylthio group instead of a methylsulfonyl group. This change can influence the compound’s redox properties and interactions with biological targets.
Methyl 1-(methylsulfonyl)-1H-indole-3-carboxylate: The carboxylate group is at the 3-position instead of the 2-position. This positional change can affect the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-methylsulfonylindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-11(13)10-7-8-5-3-4-6-9(8)12(10)17(2,14)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNNDKLMQHRVCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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